molecular formula C6H3F4N B1582870 2,3,4,6-Tetrafluoroaniline CAS No. 363-73-5

2,3,4,6-Tetrafluoroaniline

Cat. No.: B1582870
CAS No.: 363-73-5
M. Wt: 165.09 g/mol
InChI Key: SBYRHTZJKKWEMP-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4NH2. It is a derivative of aniline, where four hydrogen atoms in the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2,3,4,6-Tetrafluoroaniline has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs with enhanced metabolic stability.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetrafluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly useful in the preparation of oxamyl dipeptide caspase inhibitors, which are developed for the treatment of stroke . The interactions of this compound with these biomolecules are primarily based on its fluorine atoms, which can form strong hydrogen bonds and other non-covalent interactions, enhancing the stability and specificity of the biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes involved in cell signaling, leading to altered gene expression and metabolic flux . These changes can result in modified cellular responses, which are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluoroaniline can be synthesized through several methods. One common approach involves the fluorination of aniline derivatives. For instance, the reaction of 2,3,4,6-tetrafluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic aromatic substitution of 2,3,4,6-tetrafluorobenzene with ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoroaniline
  • 2,3,4,5,6-Pentafluoroaniline
  • 2,4,6-Trifluoroaniline

Comparison: 2,3,4,6-Tetrafluoroaniline is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. Compared to 2,3,5,6-tetrafluoroaniline, it has different reactivity patterns and stability. 2,3,4,5,6-Pentafluoroaniline, with an additional fluorine atom, exhibits even higher stability but different reactivity. 2,4,6-Trifluoroaniline, with fewer fluorine atoms, has lower stability and different chemical behavior .

Properties

IUPAC Name

2,3,4,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRHTZJKKWEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189841
Record name 2,3,4,6-Tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-73-5
Record name 2,3,4,6-Tetrafluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrafluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetrafluoroaniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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